molecular formula C19H23BrN6O3 B2436052 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 330990-62-0

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Numéro de catalogue: B2436052
Numéro CAS: 330990-62-0
Poids moléculaire: 463.336
Clé InChI: RACDVARCOLXJIZ-NHDPSOOVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H23BrN6O3 and its molecular weight is 463.336. The purity is usually 95%.
BenchChem offers high-quality 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN6O3/c1-3-4-5-6-9-26-15-16(25(2)19(29)23-17(15)28)22-18(26)24-21-11-12-10-13(20)7-8-14(12)27/h7-8,10-11,15-16,27H,3-6,9H2,1-2H3,(H,22,24)(H,23,28,29)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWFXTXAHRLWSI-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C2C(N=C1N/N=C\C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that has been the subject of various studies due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H23BrN4O3C_{18}H_{23}BrN_4O_3, with a molecular weight of approximately 416.3 g/mol. The structure features a purine ring system substituted with various functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Hydrazone Intermediate : The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate.
  • Purine Derivative Formation : The hydrazone is then reacted with appropriate purine derivatives to yield the final product through a series of condensation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this specific compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values indicate effective inhibition of cell proliferation at low concentrations .
Cell LineIC50 (µM)
MCF-712.5
HepG215.0

The proposed mechanism through which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The presence of the bromo and hydroxyl groups allows for potential interactions with enzymes involved in cancer progression and metabolism.
  • Induction of Apoptosis : Flow cytometry analyses have shown that treatment with this compound leads to increased apoptosis in treated cancer cells, suggesting it may activate intrinsic apoptotic pathways.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related compounds in the hydrazone family:

  • Study on Hydrazone Derivatives : A study found that compounds similar to 8-[(2Z)-... exhibit notable inhibition against aromatase and tyrosinase enzymes, indicating potential use in treating hormone-sensitive cancers .
    • Aromatase Inhibition : Compounds were shown to reduce estrogen levels in vitro.
    • Tyrosinase Inhibition : Effective in reducing melanin production, suggesting applicability in skin disorders.
  • Cell Cycle Analysis : Research utilizing flow cytometry has indicated that treatment with this compound alters cell cycle distribution in MCF-7 cells, increasing the proportion of cells in the G0/G1 phase while decreasing those in G2/M phase .

Q & A

Q. What experimental frameworks reconcile discrepancies in crystallographic vs. computational bond lengths?

  • Methodology : Compare X-ray (SHELXL-refined) and DFT-optimized structures. Use Hirshfeld surface analysis to identify intermolecular forces (e.g., hydrogen bonds) that may distort bond lengths in crystals .
  • Reporting Standards : Disclose R-factors and residual density maps to validate crystallographic accuracy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.